1-(4-methoxyphenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
Description
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-29-20-9-7-19(8-10-20)26-13-15-27(16-14-26)23-22-17-21(18-5-3-2-4-6-18)25-28(22)12-11-24-23/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQWWPTOWTDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves multiple steps, typically starting with the preparation of the piperazine ring. The synthetic route often includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions: The piperazine ring is then substituted with a 4-methoxyphenyl group using appropriate reagents and conditions.
Formation of the Pyrazolo[1,5-a]pyrazine Moiety: This involves the condensation of hydrazine derivatives with diketones, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring.
Coupling Reactions: Finally, the phenyl group is introduced through coupling reactions, such as Suzuki or Heck coupling
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, enhancing its chemical diversity.
Coupling Reactions: As mentioned, coupling reactions like Suzuki or Heck can be used to introduce aryl groups
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of pyrazolo compounds exhibit selective cytotoxicity against cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of lung cancer cells with mutated p53 genes, promoting apoptosis in a dose-dependent manner .
- Neuropharmacology : Compounds with similar structures have been explored as potential treatments for neurological disorders. They may act as muscarinic receptor antagonists, which are relevant in treating conditions such as Alzheimer's disease and cognitive deficits associated with neurological disorders .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The structural features of these compounds play a crucial role in their interaction with microbial targets .
Synthesis Methodologies
The synthesis of 1-(4-methoxyphenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : The initial formation often involves the condensation of appropriate piperazine derivatives with pyrazolo compounds.
- Functional Group Modifications : Subsequent reactions may include alkylation or acylation to introduce the methoxyphenyl group and optimize biological activity.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of substituted pyrazolo compounds that selectively inhibited lung cancer cell proliferation. The compound's ability to induce apoptosis was linked to its structural characteristics, particularly the presence of the pyrazolo moiety .
Case Study 2: Neuropharmacological Effects
Research focusing on similar piperazine derivatives indicated their potential as muscarinic receptor antagonists. In vitro studies demonstrated their effectiveness in modulating neurotransmitter systems relevant to cognitive function, suggesting therapeutic implications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease . Additionally, it may exhibit serotonergic and dopaminergic antagonistic properties, similar to other piperazine derivatives .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Receptor Interactions : The pyrazolo-pyrazine core in the target compound may enhance binding to serotonin receptors compared to simpler phenylpiperazines like MeOPP, as seen in analogues with fluorinated substituents .
- Metabolic Stability : Fluorine or methoxy groups in analogues (e.g., 2-fluorophenyl in ) improve metabolic resistance, suggesting the target compound’s 4-methoxyphenyl group could confer similar advantages.
Biological Activity
1-(4-Methoxyphenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 374.4 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group and a pyrazolo[1,5-a]pyrazine moiety, which are critical for its biological activity.
Structure Representation
- IUPAC Name : this compound
- SMILES :
COC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of related compounds in the context of maximal electroshock seizure (MES) models in male Wistar rats. The results indicated that certain derivatives exhibited significant anticonvulsant activity comparable to phenytoin, a standard anticonvulsant drug. Notably, compounds derived from similar structures showed no neurotoxicity at maximum doses administered (100 mg/kg) .
Neuropharmacological Effects
The compound's neuropharmacological profile suggests potential applications in treating neurological disorders. Its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors, has been hypothesized to contribute to its effects .
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications on the piperazine and pyrazole rings significantly influence the biological activity of the compound. For instance:
- Substituents on the pyrazole ring : Varying the phenyl substituent can enhance potency against specific targets.
- Piperazine modifications : Alterations in the piperazine ring have been associated with improved selectivity for certain receptor subtypes.
Case Study 1: Anticonvulsant Activity Assessment
In a comparative study, several derivatives of piperazine were synthesized and tested for their anticonvulsant properties. Among these, derivatives with methoxy and halogen substitutions showed enhanced efficacy in seizure models while maintaining low toxicity profiles .
Case Study 2: Neuroprotective Effects
Research has indicated that similar compounds exhibit neuroprotective effects in models of oxidative stress. These findings suggest that the compound may have potential applications in neurodegenerative diseases by mitigating neuronal damage .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(4-methoxyphenyl)piperazine derivatives, and what reaction parameters are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling reactions between N-(4-methoxyphenyl)piperazine and substituted benzoic acids, using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent. Key steps include:
- Refluxing reagents in ethanol or dichloromethane under nitrogen for 6–8 hours.
- Purification via recrystallization (ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield optimization requires strict control of stoichiometry, temperature (±2°C), and moisture exclusion .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of pyrazolo-pyrazine-piperazine hybrids?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrazine aromatic signals at δ 8.2–8.5 ppm).
- X-ray crystallography : Resolves molecular conformation and hydrogen bonding (e.g., C–H⋯O interactions in 2-fluoro derivatives forming supramolecular chains).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₂N₄O: 398.18) .
Q. How are initial biological activities of piperazine derivatives assessed in neurotransmitter modulation studies?
- Methodological Answer :
- In vitro receptor binding assays : Radioligand displacement (e.g., [³H]dopamine or [³H]serotonin) to measure IC₅₀ values.
- Functional assays : Electrophysiology (patch-clamp) or calcium flux assays in transfected HEK293 cells expressing monoamine transporters.
- Dose-response curves : Compare potency against reference compounds (e.g., amphetamines) to evaluate selectivity .
Advanced Research Questions
Q. How can crystallographic disorder in 2-substituted benzoyl derivatives of 1-(4-methoxyphenyl)piperazine be resolved?
- Methodological Answer :
- Data collection : High-resolution X-ray data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion.
- Refinement : Use SHELXL or OLEX2 to model disorder (e.g., aroyl ring occupancies split 94.2:5.8). Apply restraints (SIMU/DELU) to stabilize anisotropic displacement parameters.
- Validation : Check residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%) .
Q. What strategies address contradictory data between receptor binding affinity and cellular activity in piperazine-based modulators?
- Methodological Answer :
- Assay validation : Confirm compound stability (HPLC purity >95%) and solubility (DMSO stock dilution in assay buffer).
- Orthogonal assays : Compare radioligand binding (static) with dynamic methods (e.g., fluorescence resonance energy transfer (FRET) for real-time transporter kinetics).
- Metabolic profiling : Incubate compounds with liver microsomes to rule out rapid degradation masking activity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced monoamine transporter inhibition?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzoyl 2-position to enhance π-stacking with transporter residues (observed in 2-fluoro derivatives with IC₅₀ = 12 nM).
- Computational docking : Use AutoDock Vina to predict binding poses in dopamine transporter (DAT) homology models (e.g., interactions with Tyr156, Asp476).
- In vivo testing : Prioritize compounds with logP 2–3.5 and polar surface area <80 Ų for blood-brain barrier penetration .
Q. What methods improve yields in multi-step syntheses of pyrazolo-pyrazine-piperazine hybrids?
- Methodological Answer :
- Stepwise optimization : Isolate intermediates (e.g., pyrazolo-pyrazine core) via vacuum distillation or preparative TLC before piperazine coupling.
- Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield >75% vs. 50% without catalyst).
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 8 h) for cyclization steps, minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
